molecular formula C17H12ClN3O3S2 B2469405 3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-86-8

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2469405
CAS No.: 865181-86-8
M. Wt: 405.87
InChI Key: IATOOERLOIAPJL-JZJYNLBNSA-N
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Description

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C17H12ClN3O3S2 and its molecular weight is 405.87. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Research on derivatives of benzamide, including indapamide derivatives, has shown significant proapoptotic activity in melanoma cell lines. A specific compound, identified as SGK 266, demonstrated notable anticancer activity with IC50 values of 85–95 µM against melanoma cancer cell line MDA–MB435. Additionally, it was investigated as inhibitors of human carbonic anhydrase isoforms, showing inhibitory activity with IC50 values between 0.72 and 1.60 µM (Yılmaz et al., 2015).

Antimicrobial and Pharmacological Screening

  • Fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been synthesized for biological and pharmacological screening, demonstrating antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Structural Analysis

  • Novel benzothiazoles such as 2-chloro-N-(benzothiazol-2-yl)benzamide have been characterized by IR, NMR spectroscopy, and single-crystal X-ray diffraction, providing insights into their structural properties (Ćaleta et al., 2008).

Anticonvulsant Activity

  • A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies. The majority of these compounds were active in MES and scPTZ screen and did not show neurotoxicity or liver toxicity (Rana et al., 2008).

Synthesis Methods

  • Research on the synthesis of benzothiazole derivatives involves various methods, including microwave-promoted synthesis, offering efficient and cleaner alternatives for compound synthesis (Saeed, 2009).

Antitumor Agents

  • Certain benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, providing a base for developing new therapeutic drugs (Yoshida et al., 2005).

Properties

IUPAC Name

3-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATOOERLOIAPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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